(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine
Description
Properties
CAS No. |
1256811-10-5 |
|---|---|
Molecular Formula |
C8H9F3N2O |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,3,12H2,1H3 |
InChI Key |
SZGHRDYULDFXKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine
General Synthetic Strategy
The synthesis of This compound typically involves:
- Functionalization of a pyridine ring to introduce the trifluoromethyl and methoxy groups at the 5- and 3-positions, respectively.
- Installation of the aminomethyl group at the 2-position of the pyridine ring, commonly via nucleophilic substitution or reductive amination.
- Protection and deprotection steps may be necessary to control reactivity and selectivity.
Literature-Reported Methods
Pyridin-2-yl-methylamine Derivative Synthesis via Pyridine Ester Intermediates
A patent (WO1998022459A1) describes the preparation of pyridin-2-yl-methylamine derivatives with trifluoromethyl substitution. The key steps involve:
- Formation of pyridine carboximidic acid methyl esters bearing protective groups such as 1,3-dioxolane at the 6-position.
- Reaction of these intermediates with amines such as 2-aminoethanethiol at elevated temperatures (~130°C) to introduce aminomethyl functionalities.
- Workup involving extraction and drying to isolate the aminomethyl pyridine derivatives.
Although this patent focuses on related pyridin-2-yl-methylamine derivatives, the methodology can be adapted for the methoxy-substituted analog by starting with appropriately substituted pyridine precursors.
Catalyzed Amination and Coupling Approaches
In a study published by ACS Publications (2014), derivatives of trifluoromethyl-substituted pyridines were synthesized via catalytic amination:
- The use of palladium-based catalysts like xantphos facilitates the amination of brominated pyridine intermediates.
- Coupling of 2-bromo-5-(trifluoromethyl)pyridine derivatives with amines under mild conditions yields aminopyridines.
- Methoxy substitution can be introduced either before or after amination depending on the stability of intermediates.
This approach allows for a modular synthesis of a library of substituted aminopyridines, including methoxy and trifluoromethyl groups, by varying the starting pyridine amines and coupling partners.
Proposed Synthetic Route for this compound
Based on the above insights, a detailed synthetic sequence is proposed:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine | Starting from 3-hydroxy-5-(trifluoromethyl)pyridine, methylation with methyl iodide or dimethyl sulfate in basic medium | Introduces methoxy group selectively at 3-position |
| 2 | Bromination at 2-position of pyridine ring | Use of N-bromosuccinimide (NBS) or equivalent brominating agent | Generates 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine intermediate |
| 3 | Catalytic amination to install aminomethyl group | Palladium-catalyzed coupling with aminomethyl nucleophile (e.g., aminomethylboronic acid or aminomethylamine derivative) | Xantphos or similar ligand catalyst, mild temperature (40-80°C) |
| 4 | Purification and isolation | Chromatographic techniques or crystallization | Yields pure this compound |
This route leverages selective functional group transformations and modern catalytic amination methods to achieve the target molecule efficiently.
Analytical Data and Characterization
Typical characterization of the synthesized compound includes:
| Technique | Data/Result | Interpretation |
|---|---|---|
| ^1H NMR (400 MHz, DMSO-d6) | Signals corresponding to methoxy protons (~3.7 ppm), aminomethyl protons (~3.0-4.0 ppm), and aromatic protons (6.5-8.5 ppm) | Confirms substitution pattern and presence of aminomethyl group |
| ^13C NMR | Signals for methoxy carbon (~55 ppm), trifluoromethyl-substituted carbons, and aromatic carbons | Structural confirmation |
| HRMS (ESI) | Molecular ion peak matching molecular formula C8H10F3N2O | Confirms molecular weight and purity |
| IR Spectroscopy | Bands for NH2 stretching (~3300-3500 cm^-1), C-O stretching (~1100-1200 cm^-1), and aromatic C-H | Functional group verification |
These data are consistent with literature reports on related aminopyridine derivatives.
Research Findings and Comparative Analysis
Efficiency and Yield
- Catalytic amination methods provide high yields (typically >70%) under mild conditions.
- Protection/deprotection steps may reduce overall yield but improve selectivity.
- Direct methylation of hydroxy precursors is efficient for methoxy introduction.
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Pyridine ester intermediates (Patent method) | Well-established, versatile for various substitutions | Requires high temperature, multiple steps |
| Catalytic amination (ACS method) | Mild conditions, high selectivity, adaptable to various amines | Requires expensive catalysts, sensitive to sterics |
| Direct methylation of hydroxy precursor | Simple, high yield | Requires availability of hydroxy-substituted pyridine |
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine":
Scientific Research Applications
Trifluoromethylpyridine (TFMP) Derivatives
TFMP and its intermediates are important in the development of agrochemical and pharmaceutical compounds . Many compounds containing the TFMP sub-structure are currently undergoing clinical trials .
- Fluazinam: A potent fungicide that interferes with the biochemistry of respiration. It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .
Glycine Transporter 1 (GlyT1) Inhibitors:
A novel GlyT1 inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity . Introduction of a 3-pyridine group to the para and meta positions led to increased activities .
Sirtuin 2 (SIRT2) Inhibitors:
(5-Phenylfuran-2-yl)methanamine derivatives have been synthesized and studied as new human Sirtuin 2 inhibitors .
Synthesis of other compounds:
this compound, also known as View(1256811-10-5), has documentation regarding NMR, HPLC, LC-MS, and UPLC .
Mechanism of Action
The mechanism of action of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of trifluoromethylpyridinyl methanamines. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Physicochemical and Pharmacokinetic Insights
- Electron-Withdrawing Effects : The trifluoromethyl group in all analogs increases resistance to oxidative metabolism. However, the methoxy group in the target compound provides moderate electron-donating effects, balancing the strong electron-withdrawing nature of CF₃ .
- Solubility: The hydrochloride salt forms (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride) improve aqueous solubility, critical for intravenous formulations .
- Synthetic Accessibility : Chloro-substituted analogs (e.g., ND-9902) require hazardous reagents for chlorination, whereas methoxy-substituted derivatives can be synthesized via milder nucleophilic substitution .
Biological Activity
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative notable for its unique structural features, including a methoxy and a trifluoromethyl group. These modifications are believed to enhance its biological activity and metabolic stability, making it a significant candidate in medicinal chemistry.
- Molecular Formula : C8H8F3N
- Molecular Weight : 210.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes and interaction with intracellular targets. This property is crucial for modulating the activity of enzymes and receptors involved in diverse biological processes.
Pharmacological Effects
Research indicates that compounds with trifluoromethyl or methoxy groups often exhibit enhanced biological properties. Specific studies have shown that this compound can influence:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, which are critical in metabolic pathways.
- Receptor Binding : Its unique structural features may enhance binding affinity to specific receptors, potentially leading to therapeutic applications in treating various diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar pyridine derivatives exhibited significant cytotoxicity against glioblastoma cells, suggesting that this compound might also possess anticancer properties due to its structural similarities .
- ADME Properties : The compound's absorption, distribution, metabolism, and excretion (ADME) profiles were assessed in various studies. The trifluoromethyl group was found to enhance metabolic stability while maintaining favorable pharmacokinetic properties .
- Selectivity and Potency : Research highlighted the importance of substituents in determining the selectivity and potency of related compounds. Variations in substitution patterns on the pyridine ring can lead to significant differences in biological activity, emphasizing the need for further exploration of this compound .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 1005515-26-3 | Similar trifluoromethyl substitution | Moderate enzyme inhibition |
| 5-(Trifluoromethyl)picolinamide | 22245-86-9 | Different substitution pattern | Lower potency against cancer cells |
| 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride | 1416354-37-4 | Altered reactivity due to methyl group | Variable biological effects |
This table illustrates how variations in substitution can impact the biological activity of pyridine derivatives.
Q & A
Q. What are the recommended synthetic routes for (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination of 3-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde using ammonia or methylamine in the presence of reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Key steps include:
- Aldehyde preparation : Bromination of the pyridine ring followed by methoxy group introduction via nucleophilic substitution .
- Reductive amination : Optimize pH (8–9), temperature (0–25°C), and solvent (methanol/THF) to minimize byproducts like over-reduced alcohols .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the structure of this compound be validated experimentally?
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Candida albicans and Aspergillus fumigatus (comparable to fluconazole, see ).
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinase targets (IC₅₀ via fluorometric assays) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~50–100 µM) .
Advanced Research Questions
Q. How do substituent positions (methoxy vs. trifluoromethyl) influence the compound’s reactivity and bioactivity?
- Electronic effects :
- Methoxy (3-position): Electron-donating, enhances nucleophilic aromatic substitution (e.g., bromination at 4-position).
- Trifluoromethyl (5-position): Electron-withdrawing, stabilizes negative charge in intermediates, affecting regioselectivity in cross-coupling reactions .
- Biological impact :
Q. What computational methods can predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina with protein targets (e.g., CYP51 for antifungal activity). The trifluoromethyl group shows hydrophobic interactions with Leu121 and Phe255 residues .
- MD simulations : AMBER or GROMACS to assess stability of ligand-enzyme complexes over 100 ns. Key hydrogen bonds form between the amine group and Asp90 (distance ~2.8 Å) .
- QSAR models : Train on pyridine derivatives (R² >0.85) to correlate substituent electronegativity with IC₅₀ values .
Q. How should researchers address contradictory data in biological activity studies?
- Case example : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 75 µM) may arise from assay conditions. Mitigation strategies:
Q. What are the key challenges in scaling up synthesis, and how can they be resolved?
- Byproduct formation : Over-reduction to alcohols (5–10% yield loss). Solutions:
- Use milder reductants (e.g., NaBH(OAc)₃) or flow chemistry for precise temperature control (20±2°C) .
- Purification bottlenecks : Replace column chromatography with pH-controlled crystallization (adjust to pH 6–7 for amine hydrochloride precipitation) .
- Yield optimization : DOE (Design of Experiments) to identify critical factors (e.g., ammonia stoichiometry, 1.2 eq. optimal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
